

Application Notes: C-Laurdan for Studying Membrane Phase Transitions

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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1674558

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Introduction

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent membrane probe designed for investigating the lipid organization and fluidity of biological and artificial membranes.[1] It is a derivative of the well-known probe Laurdan, modified with a carboxyl group which enhances its water solubility and sensitivity to membrane polarity.[2][3] This increased sensitivity makes **C-Laurdan** an exceptional tool for visualizing lipid domains, such as lipid rafts, and studying membrane phase transitions.[4][5]

The fluorescence of **C-Laurdan** is highly sensitive to the polarity of its microenvironment.[1] In ordered, tightly packed membrane phases (e.g., gel phase or liquid-ordered, Lo), water penetration into the bilayer is limited. This non-polar environment causes **C-Laurdan**'s emission spectrum to be blue-shifted.[6] Conversely, in disordered, fluid membrane phases (liquid-disordered, Ld), water molecules can penetrate the lipid headgroup region. This polar environment induces a significant red-shift in the emission spectrum.[6][7] By quantifying this spectral shift, researchers can generate a ratiometric measure known as the Generalized Polarization (GP) value, which directly correlates with membrane order and fluidity.[7]

Advantages over Laurdan:

- **Greater Sensitivity:** **C-Laurdan** exhibits a more pronounced response to changes in membrane polarity.[4][5]

- **Higher Water Solubility:** The presence of a carboxyl group improves its solubility in aqueous solutions, facilitating easier cell labeling.[2][5]
- **Enhanced Stability:** It embeds more stably within the lipid bilayer, reducing its tendency to diffuse out.[2][4]
- **Brighter Two-Photon Imaging:** It provides a stronger fluorescence signal in two-photon microscopy applications.[4][5]
- **Improved Confocal Imaging:** Unlike Laurdan, which suffers from low photostability under conventional excitation, **C-Laurdan** can be successfully used for imaging with standard confocal microscopes.[7]

Quantitative Data

Table 1: Photophysical and Chemical Properties of C-Laurdan

Property	Value	Reference(s)
Chemical Name	N-Methyl-N-[6-(1-oxododecyl)-2-naphthalenyl]glycine	
Molecular Weight	397.56 g/mol	[8]
Formula	C ₂₅ H ₃₅ NO ₃	[8]
One-Photon Excitation (λ _{abs})	348 nm / 405 nm	[8][9]
Two-Photon Excitation	780 nm	[8]
Emission Maximum (λ _{em})	423 nm (general)	[1][8]
Emission in Ordered Phase	~440 nm	[4][6]
Emission in Disordered Phase	~490 nm	[4][6]
Quantum Yield (φ)	0.43	[8]
Extinction Coefficient (ε)	12,200 M ⁻¹ cm ⁻¹	[8]
Purity	≥95%	[8]
CAS Number	959839-06-6	[8]

Table 2: Solubility of C-Laurdan

Solvent	Maximum Concentration	Reference(s)
DMF	100 mM	[8]
DMSO	20 mM	[8]
Ethanol	10 mM	[8]

Table 3: Typical Generalized Polarization (GP) Values in Model and Biological Membranes

The GP value provides a quantitative measure of membrane order, calculated from the emission intensities at blue and red wavelengths. High GP values correspond to high lipid

order.

Membrane Phase / System	Typical GP Value Range	Reference(s)
Model Membranes		
Gel Phase (e.g., DPPC below T _m)	> 0.55	[10]
Liquid-Ordered (Lo) Phase	0.27 to 0.70	[11][12]
Liquid-Disordered (Ld) Phase	-0.36 to -0.29	[11]
Fluid Phase (e.g., DOPC)	< -0.05	[10]
Biological Membranes		
Plasma Membrane (average)	~0.16 - 0.18	[7][13]
Filopodia (highly ordered)	~0.26	[7]
Plasma Membrane (after cholesterol depletion)	~ -0.06	[13]

Experimental Protocols

Protocol 1: Preparation of C-Laurdan Stock Solution

- Reagent: **C-Laurdan** powder.
- Solvent: Anhydrous DMSO or DMF.
- Procedure: a. Allow the vial of **C-Laurdan** powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 1-10 mM stock solution by dissolving the powder in the chosen solvent. For example, to make a 10 mM stock solution from 1 mg of **C-Laurdan** (MW = 397.56), add 25.15 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into small, single-use volumes in amber vials or tubes wrapped in foil. e. Store aliquots at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Labeling of Live Cells

This protocol is a general guideline and may require optimization for specific cell types.

- Materials:
 - Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
 - **C-Laurdan** stock solution (1-10 mM in DMSO).
 - Serum-free culture medium or a suitable buffer (e.g., HBSS or Sørensen's buffer).[\[15\]](#)
- Procedure: a. Grow cells to the desired confluency (typically 60-80%). b. Prepare a fresh working solution of **C-Laurdan** by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 μ M. A concentration of 5 μ M is a good starting point.[\[13\]](#) c. Remove the culture medium from the cells and gently wash once with pre-warmed serum-free medium. d. Add the **C-Laurdan** working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[\[13\]](#)[\[15\]](#) e. After incubation, gently wash the cells two to three times with pre-warmed serum-free medium or buffer to remove excess probe. f. Add fresh, pre-warmed imaging medium (serum-free medium is recommended as serum can extract the probe from the membrane) to the cells.[\[15\]](#) g. The cells are now ready for imaging. Proceed with microscopy immediately.

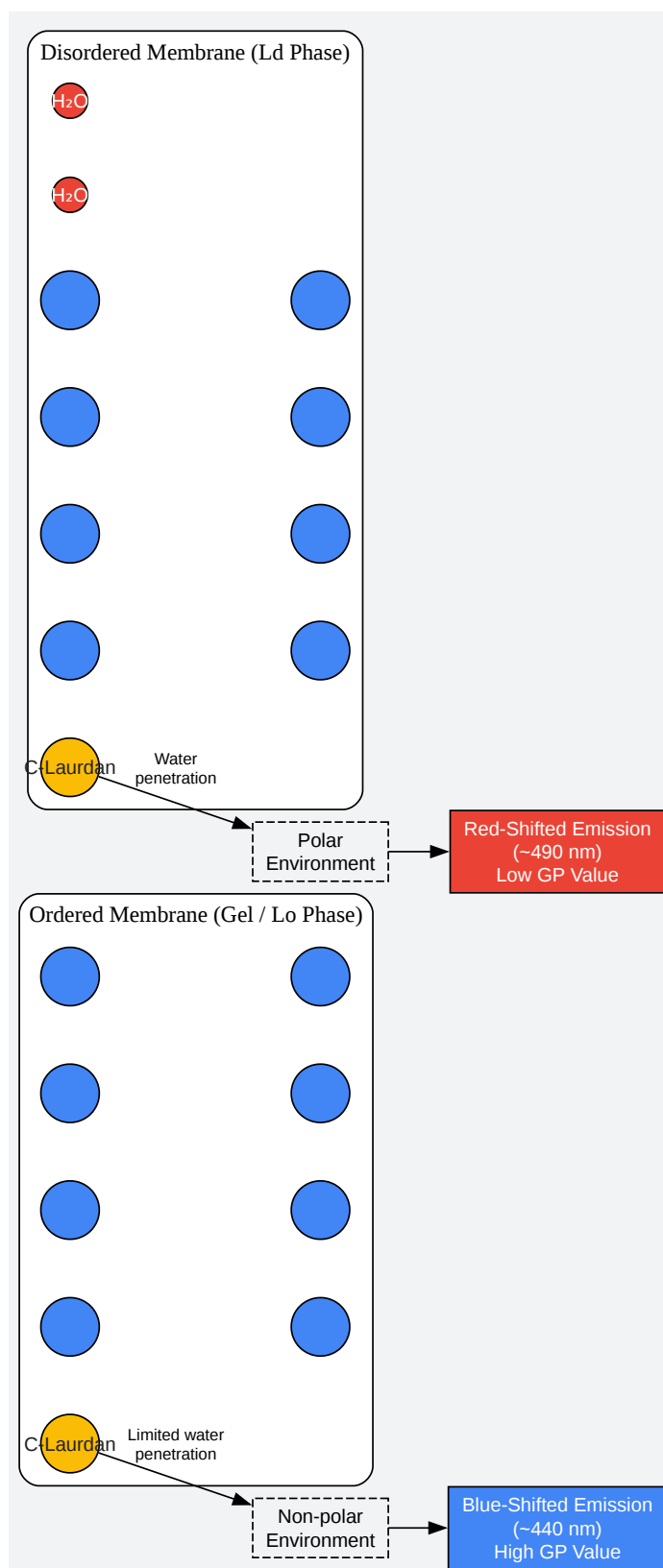
Protocol 3: Image Acquisition and GP Calculation

This protocol is designed for a laser-scanning confocal microscope.

- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
 - Set the excitation source to 405 nm.[\[7\]](#)[\[9\]](#)
 - Set up two simultaneous emission detection channels:
 - Channel 1 (Gel/Ordered Phase): 415-460 nm (centered around 440 nm).[\[4\]](#)
 - Channel 2 (Fluid/Disordered Phase): 480-530 nm (centered around 490 nm).[\[4\]](#)

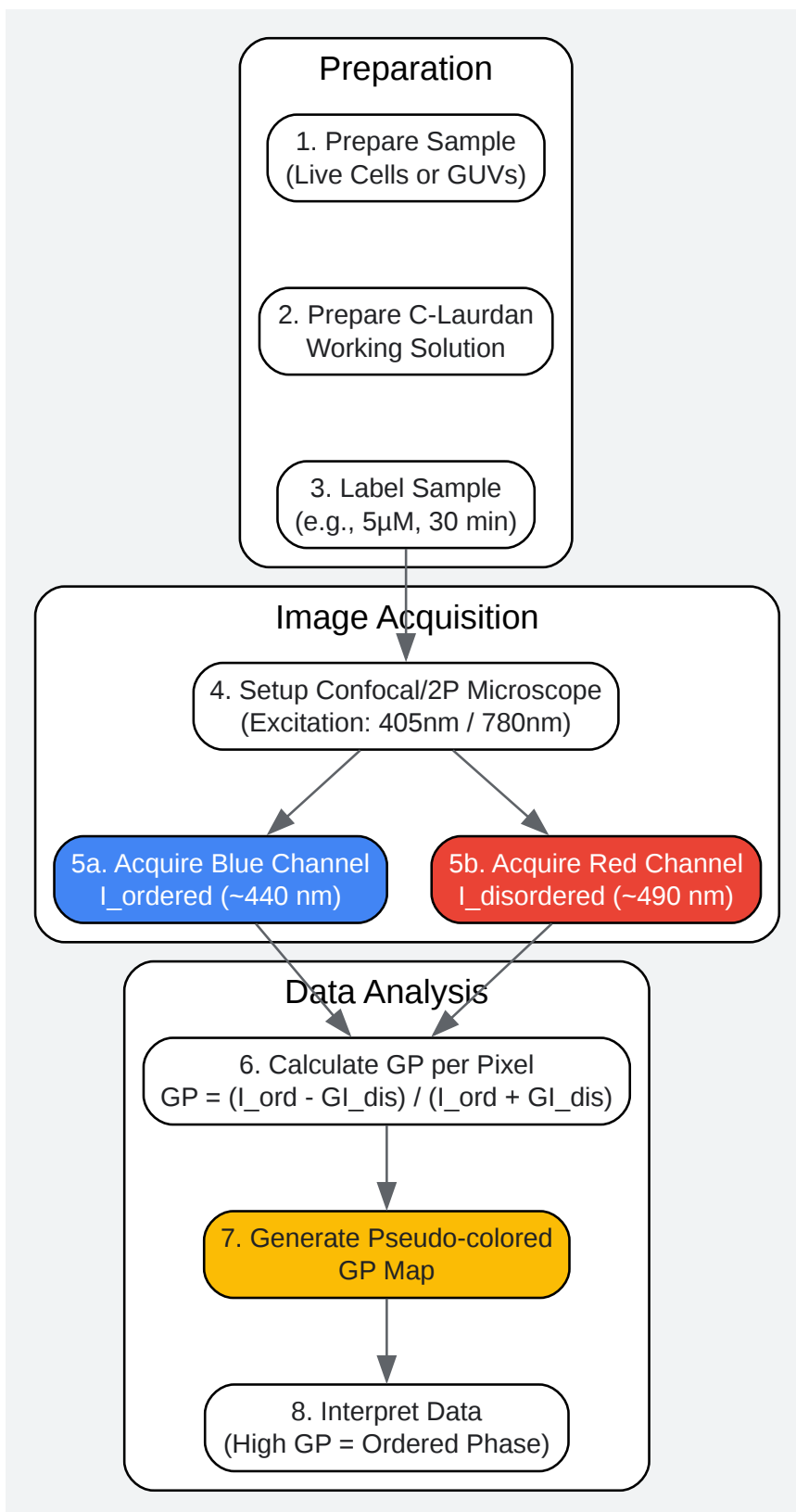
- Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding pixel saturation in both channels. Use the brightest regions of the sample to set the upper limit.
- Image Acquisition:
 - Acquire two simultaneous images, one for each channel (let's call them I₄₄₀ and I₄₉₀).
- Generalized Polarization (GP) Calculation:
 - a. GP values are calculated on a pixel-by-pixel basis using the following formula:^[6] $GP = (I_{440} - G * I_{490}) / (I_{440} + G * I_{490})$
 - b. The G-factor is a correction coefficient that accounts for the differential transmission and detection efficiency of the microscope optics for the two emission channels.
 - c. G-factor Calibration: The G-factor can be determined by imaging a solution of **C-Laurdan** in a pure solvent (e.g., 10 μ M in DMSO) where the emission properties are uniform.^[7] The G-factor is the ratio of the total intensities of the red channel to the blue channel ($G = \text{sum}(I_{490}) / \text{sum}(I_{440})$). For many modern systems, G is close to 1.
 - d. GP Image Generation: Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins or custom scripts, or MATLAB) to perform the pixel-by-pixel calculation.^{[7][9]} The resulting GP image is a pseudo-colored map where pixel color represents the GP value, providing a direct visualization of membrane order. Typically, high GP values (ordered) are shown in warmer colors (red/yellow) and low GP values (disordered) in cooler colors (blue/green).

Visualizations



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Caption: Principle of **C-Laurdan** fluorescence for sensing membrane order.



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Caption: Experimental workflow for **C-Laurdan** membrane order analysis.

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